molecular formula C11H13NO4 B13339325 N-Benzylmaleimide dihydrate

N-Benzylmaleimide dihydrate

Cat. No.: B13339325
M. Wt: 223.22 g/mol
InChI Key: OGGFNQLSRIKWPJ-UHFFFAOYSA-N
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Description

N-Benzylmaleimide dihydrate is an N-substituted maleimide compound with the molecular formula C11H9NO2·2H2O. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylmaleimide dihydrate can be synthesized through several methods. One common method involves the reaction of maleic anhydride with benzylamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-mediated synthesis has been reported to facilitate a faster and more efficient production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzylmaleimide dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Typically involves the use of C2-chiral pyrrolidines as catalysts.

    Polymerization: Often uses AIBN (azobisisobutyronitrile) as a free radical initiator in solvents like THF (tetrahydrofuran).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzylmaleimide dihydrate involves its ability to participate in various chemical reactions due to the presence of the maleimide moiety. The compound can undergo cycloaddition, polymerization, and substitution reactions, which are facilitated by the electron-deficient nature of the maleimide ring. These reactions often involve the formation of covalent bonds with nucleophiles or radicals .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylmaleimide
  • N-Methylmaleimide
  • N-Propylmaleimide
  • N-Cyclohexylmaleimide

Comparison

N-Benzylmaleimide dihydrate is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other N-substituted maleimides. For example, N-Phenylmaleimide has a phenyl group instead of a benzyl group, which affects its reactivity and applications. Similarly, N-Methylmaleimide and N-Propylmaleimide have smaller alkyl groups, leading to differences in their chemical behavior and uses .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-benzylpyrrole-2,5-dione;dihydrate

InChI

InChI=1S/C11H9NO2.2H2O/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9;;/h1-7H,8H2;2*1H2

InChI Key

OGGFNQLSRIKWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC2=O.O.O

Origin of Product

United States

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